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Compound of Interest

Compound Name: Methyl 5-(pyridazin-4-yl)nicotinate

CAS No.: 1346687-46-4

Cat. No.: B11887115

Get Quote

Executive Summary
This technical guide provides a comparative analysis of Phenyl Nicotinates (classic lipophilic

esters) and Pyridazinyl Nicotinates (nitrogen-enriched bioisosteres). While phenyl nicotinates

have long been established as topical vasodilators and rubefacients, the incorporation of the

pyridazine ring introduces significant physicochemical shifts—specifically increasing dipole

moments (~3.9 D vs. ~0.7 D for benzene) and aqueous solubility.

Key Finding: Pyridazinyl derivatives often exhibit superior systemic bioavailability and distinct

receptor selectivity (e.g., PDE inhibition, GABA-A modulation) compared to the non-specific

membrane disruption or prostaglandin-mediated vasodilation typical of simple phenyl esters.

Chemical & Physicochemical Basis
The core distinction lies in the electronic and steric properties of the ester/amide substituent.
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Feature Phenyl Nicotinate
Pyridazinyl Nicotinate
(Bioisostere)

Structure
Lipophilic carbocycle attached

to nicotinate.

Diazine heterocycle (2 N

atoms) attached to nicotinate.

Electronic Character
Electron-rich, non-polar (

-cloud).
Electron-deficient, highly polar.

Dipole Moment Low (~0.7 D). High (~3.9 D).

Solubility High Lipophilicity (High LogP).
Improved Water Solubility

(Lower LogP).

H-Bonding
Acceptor poor (unless

substituted).

Strong H-bond acceptors (N-

atoms).

Metabolic Stability
Prone to rapid

hydroxylation/hydrolysis.

Resistant to oxidative

metabolism; prone to

reduction.

Structural Activity Relationship (SAR) Logic
The substitution of a phenyl ring with a pyridazinyl ring is a classic bioisosteric replacement

intended to:

Lower LogP: Reduce lipophilicity to prevent sequestration in adipose tissue.

Enhance Target Binding: The nitrogen atoms in pyridazine act as specific hydrogen bond

acceptors for receptor pockets (e.g., COX-2, PDE enzymes) that phenyl rings cannot

engage.

Bioactivity Analysis
A. Vasodilation & Cardiovascular Activity[1][2]

Phenyl Nicotinates: Act primarily as rubefacients. Upon topical application, they penetrate

the stratum corneum and hydrolyze to release nicotinic acid, triggering prostaglandin-

mediated vasodilation.
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Potency: Moderate to High (Topical).

Mechanism: Non-specific COX activation via arachidonic acid cascade.

Pyridazinyl Derivatives: Act as Inodilators (Positive inotropic + Vasodilator). 6-phenyl-3(2H)-

pyridazinone derivatives have shown potent vasorelaxant activity, often superior to standard

drugs like hydralazine.

Potency: High (Systemic). Experimental data shows EC

values as low as 0.339 µM (compared to Hydralazine EC

= 18.2 µM).[1]

Mechanism: Direct smooth muscle relaxation, likely involving PDE3 inhibition or calcium

channel blockade.

B. Antimicrobial & Antitubercular Activity[1][3][4][5][6]
Phenyl Nicotinates: 6-phenylnicotinohydrazides demonstrate significant antitubercular

activity.[2]

Data: MIC values against M. tuberculosis range from 3.90 µg/mL to 6.25 µg/mL.

Selectivity: High lipophilicity aids in penetrating the mycobacterial cell wall.

Pyridazinyl Derivatives: Exhibit broad-spectrum activity due to their ability to penetrate Gram-

negative outer membranes via porins (favored by polarity).

Data: MIC values often range 0.5–128 µg/mL against S. aureus and MRSA.[3]

Advantage:[4] Dual mechanism potential (e.g., antimicrobial + kinase inhibition).

C. Agrochemical (Insecticidal)[8]
Phenyl Nicotinates: Often function as contact insecticides.

Pyridazinyl Nicotinates: [6-(3-pyridyl)pyridazin-3-yl]amides serve as systemic aphicides. The

pyridazine ring confers systemic mobility within the plant phloem, which lipophilic phenyl
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esters lack.

Experimental Protocols
Protocol A: Synthesis of Nicotinate Esters/Amides
Objective: Synthesize comparative derivatives for bioassay. Causality: Acid chloride activation

is chosen over direct esterification to ensure high yields with electron-deficient pyridazinols.

Activation: Reflux Nicotinic acid (1.0 eq) with Thionyl Chloride (

, excess) for 3 hours. Evaporate excess

to obtain Nicotinoyl Chloride hydrochloride.

Coupling (Phenyl): Dissolve Phenol derivative (1.1 eq) in dry DCM with Triethylamine (2.0

eq). Add Nicotinoyl Chloride dropwise at 0°C. Stir at RT for 4h.

Coupling (Pyridazinyl): Dissolve Pyridazin-3-ol (1.1 eq) in dry Pyridine (solvent/base). Add

Nicotinoyl Chloride. Heat to 60°C (requires thermal energy due to lower nucleophilicity of

pyridazinol).

Purification: Quench with water. Extract with EtOAc. Wash with

. Recrystallize from Ethanol.[5]

Protocol B: Vasorelaxation Assay (Aortic Ring)
Objective: Compare EC

for vasodilation.[6] Validation: Use Phenylephrine (PE) to pre-contract rings; Acetylcholine
(ACh) to verify endothelial integrity.

Preparation: Isolate thoracic aorta from male Wistar rats. Clean connective tissue and cut

into 3-4 mm rings.

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4,

95%
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/5%

). Apply 1.5g resting tension.

Equilibration: Equilibrate for 60 min, washing every 15 min.

Contraction: Induce contraction with PE (

). Wait for stable plateau.

Dosing: Add cumulative concentrations of Phenyl Nicotinate or Pyridazinyl Nicotinate (

to

M).

Measurement: Record tension change isometrically. Calculate % relaxation relative to PE

plateau.

Analysis: Plot Log[Concentration] vs. % Relaxation to determine EC

.

Visualizations
Figure 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the core nicotinate scaffold's bioactivity diverges based on the R-

group substitution.
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Caption: SAR divergence: Phenyl groups drive membrane permeation, while Pyridazinyl

groups drive specific receptor binding.
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Figure 2: Comparative Synthesis Workflow
A self-validating workflow for generating both derivatives.
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Click to download full resolution via product page

Caption: Synthesis pathways differentiate reaction conditions based on nucleophile reactivity

(Phenol vs Pyridazinol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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